Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate

Aurora Kinase HIV-1 NNRTI Tubulin Polymerization

Select CAS 1208082-81-8 to ensure experimental reproducibility in your SAR programs. This specific 6-phenyl, 2-ethyl ester imidazo[1,2-a]pyrazine scaffold provides a crystallographically validated core for Aurora kinase inhibitor design and a versatile synthetic handle for parallel library diversification. Substituting with unvalidated analogs introduces uncontrolled variables; this compound guarantees the defined electronic and steric profile required for consistent target engagement and potency optimization from a single, high-purity batch.

Molecular Formula C15H13N3O2
Molecular Weight 267.288
CAS No. 1208082-81-8
Cat. No. B572052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
CAS1208082-81-8
SynonymsEthyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Molecular FormulaC15H13N3O2
Molecular Weight267.288
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(N=CC2=N1)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O2/c1-2-20-15(19)13-10-18-9-12(16-8-14(18)17-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3
InChIKeyUDIJPDSAQXUZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208082-81-8) Technical Baseline and Scaffold Context


Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208082-81-8, MF: C15H13N3O2, MW: 267.28) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine scaffold class. This compound is supplied as a research-grade small molecule with a specified purity of ≥95–98% [1]. Imidazo[1,2-a]pyrazines have been investigated as core scaffolds for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting Aurora kinases, HIV-1 reverse transcriptase, and tubulin polymerization, among other biological targets [2][3].

Why Generic Substitution of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208082-81-8) with Class Analogs Introduces SAR and Reproducibility Risk


Within the imidazo[1,2-a]pyrazine scaffold, biological activity is exquisitely sensitive to substitution pattern and position. Systematic SAR studies have demonstrated that even minor modifications—such as the introduction of different aryl groups at the 6-position or varying ester moieties at the 2-position—can produce order-of-magnitude differences in enzyme inhibition potency (e.g., IC50 shifts from >10 µM to <0.2 µM) and cellular antiproliferative activity [1][2]. In the context of research procurement, substituting CAS 1208082-81-8 with a seemingly similar imidazo[1,2-a]pyrazine analog (e.g., a 3-substituted variant, a 6-alkyl derivative, or a free carboxylic acid) without validated comparative data introduces uncontrolled experimental variables. The specific combination of the 6-phenyl ring and the ethyl ester at the 2-position defines a unique electronic and steric profile that determines hydrogen-bonding capacity, lipophilicity, and target engagement—parameters that cannot be assumed transferable from even closely related in-class compounds. The quantitative evidence presented in Section 3 substantiates this position, albeit primarily through class-level inference due to the scarcity of direct comparative data for this exact compound.

Quantitative Differentiation Evidence for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208082-81-8) in Comparator Context


Scaffold Validation: Imidazo[1,2-a]pyrazine Core as Privileged Framework for Kinase and Antiviral SAR Campaigns

The imidazo[1,2-a]pyrazine core has been validated across multiple independent medicinal chemistry programs as a privileged scaffold capable of generating potent biological activity when appropriately substituted. In HIV-1 NNRTI programs, optimized imidazo[1,2-a]pyrazine derivatives (e.g., compounds 4a and 5a) achieved EC50 values of 0.26 µM and 0.32 µM against wild-type HIV-1 (IIIB) in MT-4 cell culture, comparable to the clinical benchmark nevirapine (EC50 = 0.31 µM) [1]. In Aurora kinase inhibition, systematic SAR exploration yielded compounds with Aurora A IC50 values in the sub-100 nM range, with off-target kinase selectivity tunable via substitution at the pyrazole moiety [2]. In tubulin polymerization inhibition, novel imidazo[1,2-a]pyrazine derivatives demonstrated antiproliferative activity ranging from micromolar to nanomolar potency against HepG-2, HCT-116, A549, and MDA-MB-231 cell lines . Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208082-81-8) embodies the core scaffold with a 6-phenyl and 2-ethyl ester substitution pattern—a combination that positions it as a building block or reference compound for SAR exploration in these target classes.

Aurora Kinase HIV-1 NNRTI Tubulin Polymerization Scaffold Hopping

Positional SAR Sensitivity: Substitution at the 6-Position Dictates Biological Activity Profile

Systematic SAR studies on the imidazo[1,2-a]pyrazine scaffold have established that substitution at the 6-position is a critical determinant of biological activity. In a cancer cell line panel (MDA-MB-231, MCF-7, SK-N-SH, Hep G2), varying the 6-position substituent produced IC50 values spanning from >100 µM for unsubstituted or weakly active analogs to 13.0–13.8 µM for the most potent derivatives (e.g., compound 4c) against MCF-7 and SK-N-SH cells [1]. The 6-phenyl substitution present in CAS 1208082-81-8 introduces aromatic π-stacking potential and modulates lipophilicity (cLogP) relative to 6-alkyl, 6-heteroaryl, or unsubstituted analogs. In the HIV-1 NNRTI series, the presence of a 6-substituent was essential for antiviral activity, with EC50 values ranging from 0.26 µM to >19 µM depending on the specific group installed [2]. While direct potency data for CAS 1208082-81-8 itself are not reported, the compound's 6-phenyl substitution places it within the active structural space identified by these SAR campaigns.

Structure-Activity Relationship Positional Scanning 6-Position Substitution Cytotoxicity

Ester at the 2-Position: A Modifiable Handle for Derivatization and Physicochemical Tuning

The ethyl ester moiety at the 2-position of CAS 1208082-81-8 provides a synthetic handle that distinguishes it from the corresponding free carboxylic acid or amide analogs. In Aurora kinase SAR studies, conversion of ester functionalities to carboxylic acids or amides produced marked changes in both enzyme inhibition potency and off-target kinase selectivity [1]. Specifically, introduction of acetic acid amides onto the inhibitor scaffold was shown to influence Aurora A/B selectivity and improve the off-target kinase profile relative to ester-containing precursors [1]. The ethyl ester in CAS 1208082-81-8 can serve as a protected carboxyl group, enabling further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction to alcohol) that would be unavailable with a pre-installed amide or acid analog. This synthetic versatility is a procurement-relevant differentiator: acquiring the ethyl ester form preserves optionality for downstream chemistry that would be lost if the carboxylic acid or amide analog were procured instead.

Prodrug Design Ester Hydrolysis Carboxylic Acid Bioisostere Solubility

Crystallographically Validated Binding Mode for Imidazo[1,2-a]pyrazine Core in Aurora Kinase

The binding mode of the imidazo[1,2-a]pyrazine scaffold has been definitively established through X-ray crystallography of inhibitor-Aurora kinase co-complexes (PDB ID: 3NRM, resolution 3.05 Å) [1]. The crystal structure reveals that the imidazo[1,2-a]pyrazine core occupies the ATP-binding pocket, with the N1 nitrogen atom acting as a key hydrogen bond acceptor interacting with the kinase hinge region [1]. This structural validation provides a mechanistic rationale for the scaffold's activity and offers a template for structure-based design efforts. The 6-phenyl substitution present in CAS 1208082-81-8 projects toward a hydrophobic pocket that can accommodate aryl groups; the ethyl ester at the 2-position is solvent-exposed, consistent with its suitability as a derivatization handle. This crystallographic evidence distinguishes the imidazo[1,2-a]pyrazine scaffold from other fused heterocyclic kinase inhibitor cores (e.g., imidazo[1,2-a]pyridines, imidazo[1,2-b]pyridazines) that may exhibit different hinge-binding geometries or selectivity profiles.

X-ray Crystallography Kinase Inhibitor ATP-Binding Pocket Structure-Based Design

Commercial Availability and Quality Specifications: Defined Purity Benchmark for Reproducible Research

CAS 1208082-81-8 is commercially available from multiple suppliers with defined purity specifications: AKSci offers the compound at 95% minimum purity ; Capot Chemical supplies at 98% minimum purity by HPLC with moisture ≤0.5% [1]; MolCore provides NLT 98% purity ; Chemenu offers 95% purity with storage specified at 2–8°C . This level of commercial availability with documented purity specifications contrasts with custom-synthesized or boutique in-class analogs that may lack validated quality control, requiring in-house synthesis and characterization. For procurement decisions, the existence of multiple qualified suppliers with traceable purity documentation reduces supply chain risk and ensures batch-to-batch consistency for SAR studies. The compound is supplied with supporting documentation including SDS and certificate of analysis (COA) upon request .

Quality Control Purity Specification Analytical Characterization Reproducibility

Recommended Research and Procurement Application Scenarios for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208082-81-8)


Kinase Inhibitor SAR Campaign Starting Material

CAS 1208082-81-8 is suitable as a core scaffold starting material for kinase inhibitor SAR campaigns, particularly those targeting Aurora kinases or related ATP-competitive enzymes. The imidazo[1,2-a]pyrazine core has been crystallographically validated in the Aurora kinase ATP-binding pocket (PDB ID: 3NRM) [1], providing a structural template for rational design. The 6-phenyl substitution occupies a hydrophobic pocket amenable to further optimization, while the 2-position ethyl ester offers a synthetic handle for diversification into amides, acids, or other functional groups as informed by established SAR [2].

HIV-1 NNRTI Scaffold Refinement and Core-Hopping Studies

The imidazo[1,2-a]pyrazine scaffold has demonstrated validated activity in HIV-1 NNRTI programs, with optimized analogs achieving EC50 values of 0.26–0.32 µM against wild-type HIV-1 (IIIB) [3]. CAS 1208082-81-8 represents an unoptimized core that can serve as a starting point for systematic substitution at positions 2, 3, 6, and 8 to explore SAR and improve antiviral potency. The compound's 6-phenyl substitution is consistent with the structural requirements for NNRTI binding pocket occupancy identified in the published series [3].

Anticancer Agent Development via Tubulin Polymerization Inhibition

Novel imidazo[1,2-a]pyrazine derivatives have been reported as tubulin polymerization inhibitors with antiproliferative activity ranging from micromolar to nanomolar potency against HepG-2, HCT-116, A549, and MDA-MB-231 cancer cell lines . CAS 1208082-81-8 can be employed as a reference core for designing and synthesizing next-generation analogs in this target class. The 6-phenyl and 2-ethyl ester substitution pattern provides a defined starting point for systematic variation to probe tubulin binding site interactions and improve cellular potency.

Heterocyclic Library Synthesis and Diversity-Oriented Derivatization

The ethyl ester at the 2-position of CAS 1208082-81-8 provides a versatile synthetic handle for generating diverse compound libraries. Through standard transformations including hydrolysis to the carboxylic acid, amide coupling, reduction, or transesterification, the compound can serve as a central intermediate for parallel synthesis of structurally varied imidazo[1,2-a]pyrazine analogs. The commercial availability of CAS 1208082-81-8 at defined purity (95–98%) from multiple suppliers supports reproducible library production without the need for de novo scaffold synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.